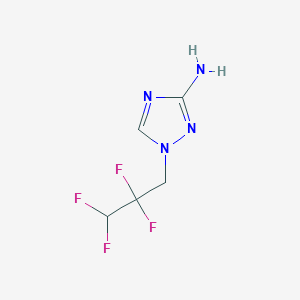
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is a fluorinated organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2,2,3,3-tetrafluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole moiety.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The triazole ring is known to interact with the active sites of enzymes, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazole
- 2,2,3,3-Tetrafluoropropylamine
- 1H-1,2,4-Triazole
Uniqueness
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the tetrafluoropropyl group. This combination imparts enhanced chemical stability, biological activity, and selectivity compared to other similar compounds. The fluorine atoms contribute to the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
937602-82-9 |
|---|---|
Molecular Formula |
C5H6F4N4 |
Molecular Weight |
198.12 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H6F4N4/c6-3(7)5(8,9)1-13-2-11-4(10)12-13/h2-3H,1H2,(H2,10,12) |
InChI Key |
QFNBLJYEEOSHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(C(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















